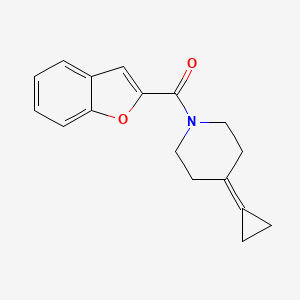

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine

Description

1-(1-Benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine is a synthetic compound featuring a piperidine core substituted with a 1-benzofuran-2-carbonyl group at the 1-position and a cyclopropylidene moiety at the 4-position.

Propriétés

IUPAC Name |

1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSXRFBIDRHTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency . The exact industrial methods for producing benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone would depend on the specific requirements and scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.

Applications De Recherche Scientifique

1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease . The exact molecular targets and pathways for benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone would require further research to elucidate.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

(a) N-{1-[1-(1-Benzofuran-2-Carbonyl)piperidin-4-yl]-2-Phenylethyl}-N-Methylpyridine-2-Carboxamide

- Structural Similarities : Shares the 1-benzofuran-2-carbonyl-piperidine backbone.

- Key Differences : Incorporates a phenylethyl side chain and pyridinecarboxamide group, increasing molecular weight (MW) and rotatable bonds (6 vs. target compound’s 6).

- Properties : LogD (pH 7.4) = 4.16, PSA = 66.65 Ų, and similar lipophilicity. The additional aromatic groups may enhance π-π stacking but reduce metabolic stability .

(b) Cyclopropylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)

- Structural Similarities : Contains a 4-substituted piperidine and cyclopropane moiety.

- Key Differences : Cyclopropane is part of an amide group rather than a fused ring. The anilidopiperidine structure is characteristic of opioid receptor agonists.

- Properties: Higher receptor affinity (typical of fentanyl analogs) due to the 4-anilido group. The target compound’s benzofuran may reduce opioid activity but introduce novel binding interactions .

(c) Benzyl 4-Aminopiperidine-1-Carboxylate

- Structural Similarities : Piperidine core with a carbonyl substituent.

- Key Differences: Lacks aromatic fused rings (benzofuran) and cyclopropylidene. The amino group increases polarity (PSA ~50–60 Ų).

- Properties: Lower LogP (~1–2 estimated) due to the hydrophilic amino group. Toxicity data are scarce, a common issue among novel piperidine derivatives .

(d) Carboxyterfenadine (2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid)

Physicochemical and Pharmacokinetic Properties

| Compound | LogP/LogD | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Solubility |

|---|---|---|---|---|---|

| Target Compound | 4.16 | 66.65 | 0 | 3–4 | Low (aqueous) |

| N-{1-[1-(Benzofuran)...} (Analog) | 4.16 | 66.65 | 0 | 4 | Low (aqueous) |

| Cyclopropylfentanyl | ~3.5* | ~45 | 1 | 3 | Moderate (lipids) |

| Benzyl 4-Aminopiperidine-1-Carboxylate | ~1.5* | ~50–60 | 1 | 4 | Moderate (polar solvents) |

| Carboxyterfenadine | 3.9 | 110 | 3 | 6 | High (chloroform) |

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core and subsequent coupling with the benzofuran moiety. Key steps include:

- Cyclopropane ring formation : Cyclopropylidene groups are introduced via [2+1] cycloaddition or alkylidene transfer reactions under controlled temperatures (e.g., −78°C to room temperature) .

- Benzofuran coupling : The benzofuran-2-carbonyl group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Optimization : Reaction yields (>70%) and purity (>95%) are achieved by adjusting solvent polarity (e.g., THF for solubility), catalyst loading (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, benzofuran carbonyl at ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) with retention times consistent with reference standards .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 297.1365 [M+H]⁺) validate molecular formula (C₁₇H₁₆NO₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at −20°C to prevent degradation. Note that toxicological data are limited, necessitating caution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) on the benzofuran or piperidine rings to modulate electronic or steric properties .

- In vitro assays : Test binding affinity to neurological targets (e.g., serotonin receptors) using radioligand displacement assays (IC₅₀ values) .

- Data analysis : Correlate substituent effects (e.g., logP, polar surface area) with activity using multivariate regression models .

Q. What methodologies are employed to assess the compound’s pharmacokinetic properties and metabolic stability in preclinical research?

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) >1 hour indicates favorable metabolic stability .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu >5% suggests adequate bioavailability) .

- CYP inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. How can computational chemistry tools be leveraged to predict binding affinities and target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., dopamine D₂ receptor). Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD <2 Å) .

- Free energy calculations : Apply MM/PBSA to estimate binding free energies (ΔG < −8 kcal/mol indicates strong affinity) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

- Dose-response validation : Replicate in vivo studies with adjusted dosing regimens (e.g., higher doses for low-bioavailability compounds) .

- Metabolite profiling : Identify active metabolites via LC-HRMS and retest in vitro to explain discrepancies .

- Formulation optimization : Improve solubility using co-solvents (e.g., PEG 400) or nanoemulsions to enhance in vivo exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.